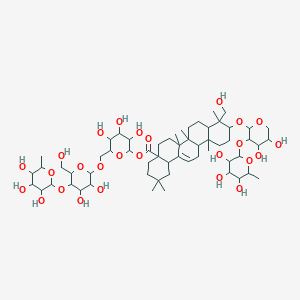

Hederacoside C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

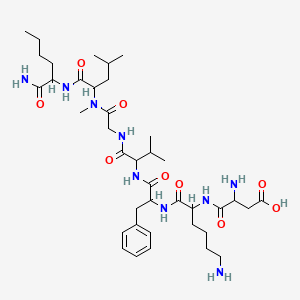

Hederacoside C is a triterpenoid saponin primarily found in the leaves of the ivy plant (Hedera helix). It is known for its medicinal properties, particularly its expectorant and anti-inflammatory effects. This compound has garnered significant interest in the fields of pharmacology and natural product chemistry due to its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hederacoside C is typically extracted from ivy leaves rather than synthesized chemically. The extraction process involves the use of solvents such as methanol and water. The powdered ivy leaves are refluxed with a mixture of methanol and water, followed by filtration and concentration to obtain the crude extract .

Industrial Production Methods: In industrial settings, the extraction process is scaled up using large extraction vessels and more efficient filtration systems. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Hederacoside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions can hydrolyze this compound to produce its aglycone, hederagenin.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of various oxidized derivatives.

Glycosylation: Enzymatic glycosylation can attach additional sugar moieties to this compound, modifying its solubility and biological activity.

Major Products: The major products formed from these reactions include hederagenin and various glycosylated derivatives, which may have different pharmacological properties .

Scientific Research Applications

Hederacoside C has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the properties and reactions of triterpenoid saponins.

Industry: It is used in the formulation of cosmetic products for its skin-hydrating and anti-aging effects.

Mechanism of Action

Hederacoside C exerts its effects through several molecular pathways:

Anti-inflammatory Action: It inhibits the activation of the MAPK/NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.

Expectorant Action: It enhances the secretion of mucus in the respiratory tract, facilitating the expulsion of phlegm.

Barrier Function: this compound promotes the expression of tight junction proteins, thereby strengthening the intestinal barrier.

Comparison with Similar Compounds

Hederacoside C is often compared with other triterpenoid saponins such as α-hederin and hederasaponin B.

α-Hederin: Similar to this compound, α-hederin is known for its expectorant and anti-inflammatory properties.

Hederasaponin B: This compound also shares similar pharmacological properties but differs in its glycosylation pattern, which can affect its solubility and bioavailability.

Properties

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(20-60)80-48(45(74)41(46)70)77-22-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(3,4)19-27(59)26-9-10-32-55(5)13-12-33(56(6,23-61)31(55)11-14-58(32,8)57(26,7)16-18-59)82-52-47(36(65)28(62)21-76-52)84-50-43(72)39(68)35(64)25(2)79-50/h9,24-25,27-52,60-74H,10-23H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHDIBJJJRNDSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)

![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13389667.png)

![Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester](/img/structure/B13389684.png)

![N-[2-(2-ethoxyphenyl)ethyl]-3-(7-methoxy-1H-indol-3-yl)prop-2-enamide](/img/structure/B13389698.png)

![N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13389704.png)